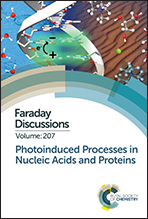Structure and mechanism of D-xylose isomerase
Faraday Discussions Pub Date: DOI: 10.1039/FD9929300067
Abstract
The action of xylose isomerase depends on the presence of two divalent cations. Crystal structure analyses of the free enzyme, and of the enzyme bound to a variety of substrates and inhibitors, have provided models for a number of distinct intermediates along the reaction pathway. These models, in turn, have suggested detailed mechanisms for the various chemical steps of the reaction: a ring opening catalysed by an activated histidine, a hydride-shift isomerization, and a ring closure which may be facilitated by a polarised water molecule.
Recommended Literature
- [1] Front cover
- [2] Insights into the working mechanism of cathode interlayers in polymer solar cells via [(C8H17)4N]4[SiW12O40]†
- [3] Design and photoinduced surface relief grating formation of photoresponsive azobenzene based molecular materials with ruthenium acetylides†
- [4] In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis†
- [5] Thymus pulegioides L. as a rich source of antioxidant, anti-proliferative and neuroprotective phenolic compounds†
- [6] A self-templating scheme for the synthesis of NiCo2Se4 and BiSe hollow microspheres for high-energy density asymmetric supercapacitors†
- [7] Exploration of a 3D nano-channel porous membrane material combined with laser-induced breakdown spectrometry for fast and sensitive heavy metal detection of solution samples
- [8] Multi-donor molecular bulk heterojunction solar cells: improving conversion efficiency by synergistic dye combinations†
- [9] Influence of nanoscale structuralisation on the catalytic performance of ZIF-8: a cautionary surface catalysis study†
- [10] A novel paramagnetic molecular superconductor formed by bis(ethylenedithio)tetrathiafulvalene, tris(oxalato)ferrate(iii) anions and bromobenzene as guest molecule: ET4[(H3O)Fe(C2O4)3]·C6H5Br†

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 12059-91-5
-
CAS no.: 11006-27-2









